molecular formula C17H16FNO3S B2582686 N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide CAS No. 2034281-22-4

N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide

Cat. No.: B2582686
CAS No.: 2034281-22-4
M. Wt: 333.38
InChI Key: ZIHMYYRQJIEOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a fluorobenzenesulfonamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a fluorobenzenesulfonamide group can enhance the compound’s pharmacological profile, making it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c18-14-7-9-16(10-8-14)23(20,21)19-11-3-5-15-12-13-4-1-2-6-17(13)22-15/h1-2,4,6-10,12,19H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHMYYRQJIEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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